4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
CAS No.:
Cat. No.: VC20065346
Molecular Formula: C25H20N2OS2
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20N2OS2 |
|---|---|
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | 3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3 |
| Standard InChI Key | PKCOPCRSMYQFAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
The compound’s molecular formula is C₂₅H₂₀N₂OS₂, with a molar mass of 428.6 g/mol. Its IUPAC name, 3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene- thiazolo[3,4-a]quinazolin-5-one, reflects the fused thiazoloquinazoline backbone substituted at positions 3 and 4 with m-tolyl and 4-methylbenzyl groups, respectively.
Table 1: Key Structural Descriptors
The thiazolo[3,4-a]quinazoline scaffold comprises a thiazole ring fused to the a-position of a quinazoline moiety. The 1-thioxo group replaces the oxygen atom at position 1, while the 4-methylbenzyl and m-tolyl substituents enhance lipophilicity, potentially influencing bioavailability and target binding .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves multi-step protocols focused on cyclization and functionalization:
-
Quinazoline Core Formation: Anthranilic acid derivatives undergo condensation with benzylamines to form 3-benzylquinazolin-4(3H)-ones.
-
Thiazole Ring Fusion: Reaction with Appel salt (tetrachloromethane/triphenylphosphine) generates N-arylimino-1,2,3-dithiazoles, which cyclize under basic conditions to form the thiazole ring .
-
Substituent Introduction: Methylbenzyl and m-tolyl groups are introduced via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling, with yields optimized through chromatography .
Challenges in Regioselectivity
Regioselective fusion of the thiazole ring remains a bottleneck. The PMC study highlights that steric hindrance from aromatic substituents (e.g., 2-fluoro-4-methoxyphenyl) can reduce Pd-catalyzed C–S bond formation efficiency, necessitating additives like LiBr or KI to improve yields .
Spectroscopic Characterization
Structural Elucidation
Advanced analytical techniques confirm the compound’s structure and purity:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve proton environments and carbon frameworks, distinguishing methylbenzyl (δ 2.3–2.5 ppm) and quinazoline carbonyl (δ 165–170 ppm) signals.
-
Infrared (IR) Spectroscopy: Strong absorptions at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) validate the thioxo-quinazoline core.
-
Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 428.6, with fragmentation patterns consistent with thiazoloquinazoline derivatives.
Table 2: Analytical Techniques and Applications
| Technique | Application | Key Observations |
|---|---|---|
| NMR | Structural confirmation | Assigns proton/carbon environments |
| IR | Functional group identification | Confirms C=O and C=S groups |
| HPLC | Purity assessment | ≥95% purity in optimized syntheses |
| MS | Molecular weight verification | Matches theoretical m/z |
Biological Activities and Mechanisms
Antimicrobial Activity
Quinazoline-thiazole hybrids demonstrate broad-spectrum antimicrobial effects. For instance, compound 6f from the Tandfonline study inhibited Staphylococcus aureus at MIC = 50 µg/mL, attributed to DNA gyrase binding . Molecular docking simulations revealed hydrophobic interactions between the thiazole moiety and gyrase’s ATP-binding pocket, a mechanism possibly shared by the subject compound .
Pharmacological Prospects and Challenges
Druglikeness and ADMET Properties
The compound’s LogP (~4.2) and molar refractivity (118.7) suggest moderate lipophilicity and polar surface area, potentially limiting blood-brain barrier permeability. Further ADMET studies are needed to evaluate hepatotoxicity and CYP450 interactions.
Synthetic Scalability
Current protocols yield 39–50% for thiazoloquinazolines, but low yields (10%) in sterically hindered derivatives necessitate process optimization. Flow chemistry or microwave-assisted synthesis could enhance efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume